3,3,5,5-Tetramethylmorpholine hydrochloride
Overview
Description
3,3,5,5-Tetramethylmorpholine hydrochloride: is a quaternary ammonium salt with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetramethylmorpholine hydrochloride typically involves the reaction of 3,3,5,5-Tetramethylmorpholine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5-Tetramethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
Chemistry: 3,3,5,5-Tetramethylmorpholine hydrochloride is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a buffer in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylmorpholine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst or inhibitor in various biochemical pathways, influencing the activity of specific enzymes and altering metabolic processes .
Comparison with Similar Compounds
- 2,2,6,6-Tetramethylpiperidine
- 2,2-Dimethylmorpholine
- 3,3,5,5-Tetramethylcyclohexanone
- 1,2,2,6,6-Pentamethylpiperidine
Uniqueness: 3,3,5,5-Tetramethylmorpholine hydrochloride is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3,3,5,5-tetramethylmorpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-10-6-8(3,4)9-7;/h9H,5-6H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBVILWCCUJQCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(C)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171815-45-3 | |
Record name | 3,3,5,5-tetramethylmorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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